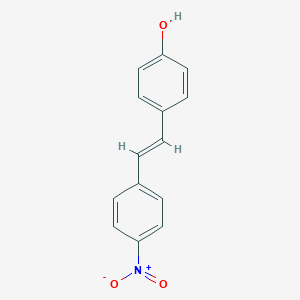

4-Hydroxy-4'-nitrostilbene

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[(E)-2-(4-nitrophenyl)ethenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c16-14-9-5-12(6-10-14)2-1-11-3-7-13(8-4-11)15(17)18/h1-10,16H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OETQWIHJPIESQB-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14064-83-6 | |

| Record name | 4-Hydroxy-4'-nitrostilbene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014064836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies for 4 Hydroxy 4 Nitrostilbene and Analogs

Classical and Modern Approaches to Stilbene (B7821643) Synthesis

The construction of the stilbene framework can be achieved through a variety of synthetic transformations. These methods range from classic condensation reactions to more modern, metal-catalyzed cross-coupling reactions. fu-berlin.deuliege.be The choice of a particular synthetic route often depends on the desired substitution pattern, the availability of starting materials, and the required stereochemical outcome. fu-berlin.de

Wittig and Horner-Wadsworth-Emmons Reactions in Stilbene Formation

The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are among the most popular and versatile methods for synthesizing stilbenes. fu-berlin.dewiley-vch.de The classical Wittig reaction involves the condensation of a phosphorus ylide, generated from a benzyltriphenylphosphonium (B107652) halide, with an aromatic aldehyde. fu-berlin.de This method is valued for its mild reaction conditions and the ready availability of starting materials. fu-berlin.de

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, utilizes a phosphonate-stabilized carbanion. wiley-vch.de These carbanions are generally more nucleophilic than the corresponding phosphonium (B103445) ylides and react readily with aldehydes to produce alkenes. wiley-vch.de A significant advantage of the HWE reaction is that the dialkyl phosphate (B84403) byproduct is water-soluble, facilitating its removal during workup. wiley-vch.dejst.go.jp The HWE reaction often provides excellent stereoselectivity, predominantly yielding the E (trans)-isomer. wiley-vch.deresearchgate.net

For the synthesis of 4-Hydroxy-4'-nitrostilbene (B88023), these methods would typically involve the reaction of 4-nitrobenzaldehyde (B150856) with a phosphonium ylide or phosphonate (B1237965) carbanion derived from a 4-hydroxybenzyl halide.

| Reaction | Reactant A | Reactant B | Key Features | Predominant Isomer |

| Wittig Reaction | Benzyltriphenylphosphonium ylide | Aromatic aldehyde | Mild conditions, readily available starting materials. fu-berlin.de | Mixture of (E) and (Z) isomers often formed. fu-berlin.de |

| Horner-Wadsworth-Emmons Reaction | Phosphonate-stabilized carbanion | Aromatic aldehyde | More nucleophilic carbanion, easy removal of byproduct. wiley-vch.de | Predominantly (E)-isomer. wiley-vch.deresearchgate.net |

Modified Perkin Reactions for Hydroxystilbene Synthesis

The classical Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid. wiley-vch.de A modified version of the Perkin reaction has been developed for the synthesis of hydroxystilbenes, including those with substitution patterns similar to this compound. researchgate.netstevens.edu This modified approach utilizes the reaction between a substituted benzaldehyde (B42025) and a phenylacetic acid. researchgate.netstevens.edu

A notable advancement in this area is a one-pot, two-step synthesis of hydroxystilbenes with trans selectivity. stevens.edu This method involves the reaction of benzaldehydes with 2- or 4-hydroxyphenylacetic acids under microwave irradiation, leading to simultaneous condensation and decarboxylation. researchgate.netstevens.edu This process offers a greener alternative to traditional methods that often require harsh decarboxylating agents like quinoline/Cu salt and protective group chemistry for the hydroxyl functionalities. researchgate.netresearchgate.net The synthesis of various stilbene derivatives has been reported using substituted phenylacetic acids and aldehydes. researchgate.netresearchgate.neticm.edu.pl

McMurry Coupling Strategies in Stilbene Construction

The McMurry reaction provides a powerful method for the synthesis of alkenes, including stilbenes, through the reductive coupling of two carbonyl compounds, typically aldehydes or ketones, using low-valent titanium reagents. fu-berlin.dewiley-vch.dethieme-connect.de This reaction is particularly useful for the synthesis of symmetrical stilbenes. fu-berlin.de However, it can also be employed for the preparation of unsymmetrical stilbenes, including hydroxy-substituted analogs. fu-berlin.de

The reaction is generally carried out by first preparing an active low-valent titanium species from reagents like titanium(III) chloride and a reducing agent such as a zinc-copper couple or lithium aluminum hydride. fu-berlin.dethieme-connect.denih.gov The carbonyl compounds are then added to this slurry. thieme-connect.de The McMurry coupling has been successfully applied to the synthesis of a variety of stilbene derivatives, demonstrating its tolerance to various functional groups. fu-berlin.dethieme-connect.de Intramolecular McMurry coupling has also been utilized to synthesize macrocyclic stilbenes. wiley-vch.denih.govscilit.com

Condensation Reactions Utilizing Aromatic Aldehydes and Precursors

A variety of condensation reactions involving aromatic aldehydes are employed in stilbene synthesis. andrews.eduresearchgate.net One such method involves the base-catalyzed condensation of a 4-nitrotoluene (B166481) derivative with an aromatic aldehyde. google.com For instance, this compound can be synthesized through the condensation of 4-nitrotoluene and 4-hydroxybenzaldehyde (B117250). evitachem.com Another approach is the reaction between 4-nitrophenol (B140041) and benzaldehyde under basic conditions.

The Siegrist reaction is another notable condensation method that involves the reaction of an anil (a Schiff base derived from an aromatic aldehyde and an aniline) with a compound containing an active methyl or methylene (B1212753) group in the presence of a strong base. researchgate.net This method has been used to prepare a wide range of heterocyclic substituted stilbenes. researchgate.net

Stereochemical Control and Isomer-Specific Synthesis of Stilbenes

The biological activity and physical properties of stilbenes are often dependent on their stereochemistry, making the control of cis (Z) and trans (E) isomer formation a critical aspect of their synthesis.

Strategies for Predominant trans-Isomer Formation

The trans-isomer of stilbene is generally more stable than the cis-isomer due to reduced steric hindrance. andrews.edu Several synthetic strategies have been developed to favor the formation of the trans-isomer.

The Horner-Wadsworth-Emmons reaction is well-known for its high E-selectivity. wiley-vch.deresearchgate.net This stereoselectivity is often attributed to the thermodynamic stability of the intermediate steps in the reaction mechanism. jst.go.jp The less soluble trans-isomer can sometimes precipitate from the reaction mixture, further driving the equilibrium towards its formation. wiley-vch.de

Photoisomerization Control in Synthetic Pathways

The defining characteristic of many stilbene derivatives is their ability to undergo photoisomerization, converting between cis (Z) and trans (E) forms when exposed to light. wiley-vch.de This phenomenon is a critical consideration in the synthesis of this compound, as the desired isomer often possesses specific properties. The trans isomer is typically more stable and can be separated from the cis isomer due to its lower solubility in common reaction solvents, often precipitating out of the solution. wiley-vch.de

The photochemical cis-trans isomerization of substituted stilbenes is a complex process influenced by the nature and position of substituents on the aromatic rings. acs.orgacs.org For instance, the presence of a nitro group can promote triplet pathway mechanisms in the isomerization process. mdpi.com The reverse process, converting the Z isomer back to the E form, can be achieved through UV irradiation. researchgate.net

In some synthetic approaches, particularly those involving analogs, rapid E/Z isomerization can pose a significant challenge. For example, in the synthesis of 4'-hydroxynorendoxifen, an analog of this compound, the presence of an additional hydroxyl group was found to accelerate the rate of E/Z isomerization, complicating the isolation of pure isomers. nih.gov

Optimization of Reaction Parameters in this compound Synthesis

To maximize the yield and purity of this compound, careful optimization of reaction parameters is essential. This includes the selection of appropriate solvents, reaction temperatures, catalysts, and reagents.

Influence of Solvent Systems and Reaction Temperature

The choice of solvent and reaction temperature can significantly impact the efficiency of the synthesis. For instance, in a modified Perkin reaction for the synthesis of hydroxystilbenes, specific temperature control is crucial. wiley-vch.degoogle.com In one patented process for preparing this compound, the initial exothermic reaction temperature is controlled to not exceed 100°C, followed by heating the reaction mixture to between 100°C and 150°C under reduced pressure. google.com

Role of Catalysts and Reagents in Reaction Efficiency

The selection of catalysts and reagents is paramount in directing the synthetic pathway towards the desired product with high efficiency. Various catalytic systems have been explored for the synthesis of stilbene derivatives and related compounds.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are commonly employed for the formation of the stilbene backbone. wiley-vch.de The efficiency of these catalysts can be influenced by the solvent used in their synthesis. nih.govrsc.org For example, palladium nanocrystals prepared in different solvents have shown varying catalytic activities in coupling reactions. nih.govrsc.org

The choice of base and other reagents in condensation reactions, such as the Perkin or Wittig reactions, also plays a critical role. wiley-vch.de In a modified Perkin reaction, piperidine (B6355638) is used as a basic catalyst. google.com The Wittig reaction, which utilizes a triphenyl phosphonium ylide, is a versatile method for preparing substituted stilbenes and often favors the formation of the trans-isomer. wiley-vch.de

Furthermore, the development of novel catalytic systems is an ongoing area of research. For example, cobalt-based heterogeneous catalysts have been investigated for the chemoselective hydrogenation of nitro compounds, using (E)-4-nitrostilbene as a model substrate.

Below is a table summarizing the influence of various parameters on the synthesis of this compound and its analogs, based on findings from the literature.

| Parameter | Influence on Synthesis | Example Reaction | Reference |

| Light Exposure | Can induce cis-trans isomerization, affecting the isomeric purity of the final product. | Photochemical isomerization of substituted stilbenes. | wiley-vch.deacs.org |

| Temperature | Affects reaction rate and can influence side reactions. Specific temperature control is often necessary. | Modified Perkin reaction for hydroxystilbene synthesis. | google.com |

| Solvent Polarity | Can influence the stability of intermediates and the quantum yield of photoisomerization. | Excited-state dynamics of "push-pull" stilbene derivatives. | mdpi.comresearchgate.net |

| Catalyst | Crucial for reaction efficiency and stereoselectivity. | Palladium-catalyzed Suzuki-Miyaura coupling; Piperidine in Perkin reaction. | wiley-vch.degoogle.com |

| Reagents | The choice of reagents dictates the specific reaction pathway and product formation. | Wittig reaction using triphenyl phosphonium ylides. | wiley-vch.de |

Electronic Structure and Photophysical Mechanisms of 4 Hydroxy 4 Nitrostilbene

Intramolecular Charge Transfer (ICT) Processes in Stilbene (B7821643) Chromophores

Stilbene and its derivatives, particularly those with "push-pull" substituents, are known for their significant intramolecular charge transfer (ICT) characteristics upon photoexcitation. In 4-Hydroxy-4'-nitrostilbene (B88023), the hydroxyl group (-OH) acts as an electron donor (push) and the nitro group (-NO2) as an electron acceptor (pull). Upon absorption of light, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the hydroxyl-substituted phenyl ring, to the lowest unoccupied molecular orbital (LUMO), which is concentrated on the nitro-substituted phenyl ring. This electronic transition leads to the formation of a highly polarized excited state with a substantial dipole moment. aip.orgnih.gov This process is often referred to as a transition to a planar ICT (PICT) state, which is also known as the locally excited (LE) state. nih.govmdpi.com The efficiency and dynamics of this charge transfer are fundamental to the photophysical and photochemical properties of the molecule. researchgate.net

The electronic structure of the ground state of trans-4-Hydroxy-4'-nitrostilbene is largely neutral, with delocalized π-electrons spanning the entire molecule. nih.gov However, upon photoexcitation, the molecule transitions to a zwitterionic form, creating the highly polar excited state. nih.gov The extent of this charge separation can be influenced by the surrounding environment and the specific conformation of the molecule. Twisting around the central double bond or the single bonds connecting the phenyl rings to the substituents can lead to different excited state species, including non-fluorescent rotamers or fluorescent twisted ICT (TICT) states. nih.govmdpi.com

Solvatochromic Effects on the Absorption and Emission Spectra of this compound

The significant change in dipole moment between the ground and excited states of this compound makes its spectroscopic properties highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. wikipedia.org

The fluorescence quantum yield of this compound and its derivatives exhibits a strong dependence on solvent polarity. mdpi.com In nonpolar solvents, these compounds can be highly fluorescent. However, as the solvent polarity increases, the fluorescence quantum yield often initially increases, reaches a maximum in solvents of intermediate polarity, and then decreases significantly in highly polar solvents. mdpi.comnih.gov

This behavior is attributed to the stabilization of different excited states by the solvent. In nonpolar solvents, the locally excited (LE) state is the primary emissive state. In solvents of intermediate polarity, the intramolecular charge transfer (ICT) state is stabilized, leading to stronger emission from this state. nih.gov However, in highly polar solvents, the ICT state is further stabilized, which can bring its energy level closer to the ground state, promoting efficient non-radiative decay pathways like internal conversion and reducing the fluorescence quantum yield. rsc.org Protic solvents can be particularly effective at quenching fluorescence. nih.gov

Here is an illustrative data table showing the typical trend of fluorescence quantum yield with solvent polarity for a push-pull stilbene derivative.

| Solvent | Polarity (ET(30) kcal/mol) | Fluorescence Quantum Yield (Φf) |

| Cyclohexane | 31.2 | Low |

| Toluene | 33.9 | Moderate |

| Dichloromethane | 40.7 | High |

| Acetonitrile (B52724) | 45.6 | Low |

| Methanol (B129727) | 55.4 | Very Low |

Note: This table represents a general trend and actual values may vary.

The Stokes shift, which is the difference in energy between the absorption and emission maxima, is also profoundly affected by solvent polarity for this compound. As the solvent polarity increases, the highly polar excited ICT state is stabilized to a greater extent than the less polar ground state. This differential stabilization leads to a larger energy gap for absorption and a smaller energy gap for emission, resulting in a significant increase in the Stokes shift with increasing solvent polarity. mdpi.comresearchgate.net This large solvent-polarity-dependent Stokes shift is a hallmark of molecules undergoing significant intramolecular charge transfer upon excitation. researchgate.net For some push-pull stilbenes, Stokes shifts can be as large as 12,000 cm⁻¹. researchgate.net

The following table illustrates the expected trend of absorption and emission maxima and the resulting Stokes shift for this compound in solvents of varying polarity.

| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Stokes Shift (cm⁻¹) |

| n-Hexane | ~380 | ~450 | ~70 | ~4300 |

| Dichloromethane | ~400 | ~550 | ~150 | ~6800 |

| Acetonitrile | ~410 | ~600 | ~190 | ~7900 |

Note: The values in this table are representative and intended for illustrative purposes.

Photoinduced Relaxation Pathways and Dynamics

Upon photoexcitation, this compound has several competing relaxation pathways available to return to the ground state. These include radiative decay (fluorescence) and non-radiative decay processes such as internal conversion and intersystem crossing to the triplet state. The interplay between these pathways is complex and highly dependent on the molecular structure and the environment.

Conical intersections (CIs) are points of degeneracy between electronic potential energy surfaces and play a crucial role in facilitating ultrafast non-radiative decay in polyatomic molecules. nsf.govuottawa.ca For stilbene derivatives, CIs are critical for the cis-trans photoisomerization process. mdpi.com Upon excitation, the molecule can evolve on the excited state potential energy surface towards a CI with the ground state. At this point, the molecule can efficiently transition back to the ground state, resulting in either the original or the isomerized form.

In molecules like 4-(N,N-dimethylamino)-4'-nitrostilbene (a close analog of this compound), theoretical studies have identified multiple CIs that mediate the photorelaxation pathways. mdpi.comnih.gov For instance, after excitation of the trans isomer, the molecule can undergo torsional motion around the central C=C bond, leading to a twisted S1/S0 conical intersection, which provides a rapid pathway for internal conversion to the ground state. mdpi.com The geometry at these CIs is often characterized by a 90° twist around the ethylenic bond. smolecule.com

In addition to internal conversion via CIs, intersystem crossing (ISC) to the triplet manifold is another significant non-radiative decay channel for substituted stilbenes. mdpi.com The presence of the nitro group, in particular, is known to promote ISC. mdpi.com The spin-orbit coupling between singlet and triplet states, which facilitates ISC, can be significant in these molecules. smolecule.com

For trans-4-Hydroxy-4'-nitrostilbene, upon excitation to the S1 state, it can undergo ISC to a higher-lying triplet state (e.g., T2), followed by internal conversion within the triplet manifold to the lowest triplet state (T1). nih.govsmolecule.com The molecule can then relax from the T1 state back to the ground state (S0), leading to either the trans or cis isomer. nih.govsmolecule.com Theoretical studies on similar molecules suggest that the trans-to-cis isomerization primarily proceeds through a triplet-mediated pathway. smolecule.com The efficiency of ISC can be influenced by solvent polarity, with some studies indicating that the singlet-triplet branching ratio can be around 0.1 in nonpolar solvents for related compounds. mdpi.com The triplet state of trans-4-hydroxy-4'-nitrostilbene has been studied, and it is known to produce singlet molecular oxygen. researchgate.net

Mechanism of trans ⇌ cis Photoisomerization

The photoisomerization of this compound between its trans (E) and cis (Z) isomers is a key photophysical process. The trans isomer is generally more stable due to reduced steric hindrance. smolecule.com The mechanism of photoisomerization is predominantly believed to occur via the triplet state. colab.wsresearchgate.net

Upon photoexcitation of the trans isomer to the S₁ state, it can undergo intersystem crossing (ISC) to the triplet manifold (T₁). colab.ws This process is particularly efficient in nonpolar solvents. colab.ws From the triplet state, the molecule can twist around the central carbon-carbon double bond to a perpendicular geometry, which represents a minimum on the triplet potential energy surface. From this perpendicular state, the molecule can then relax back to the ground state (S₀), partitioning between the trans and cis isomers. rsc.org The quantum yield for trans → cis isomerization has been reported to be as high as 0.45 in benzene. colab.ws

The reverse process, cis → trans photoisomerization, can also occur photochemically or thermally. d-nb.info For the cis isomer, upon excitation, the molecule can also undergo twisting around the central C=C bond to reach the perpendicular intermediate, subsequently leading to the formation of the trans isomer. mdpi.com Theoretical studies on related push-pull stilbenes suggest that the initial twisting direction of the donor and acceptor moieties on the excited state potential energy surface can influence the branching ratio between isomerization and other relaxation pathways. mdpi.comnih.gov

Influence of Substituent Effects on Optical and Photorelaxation Properties

The optical and photorelaxation properties of stilbene derivatives are highly tunable through the strategic placement of substituent groups on the phenyl rings. In this compound, the hydroxyl (-OH) group acts as an electron donor (push) and the nitro (-NO₂) group as an electron acceptor (pull), creating a "push-pull" system. This electronic configuration significantly influences the molecule's behavior compared to unsubstituted stilbene.

The presence of the nitro group is known to promote the triplet pathway for relaxation, which is a key step in the trans-cis isomerization process. mdpi.com Conversely, electron-donating groups like the amino group (structurally related to the hydroxyl group) can increase the barrier for C=C torsion, thereby slowing down the isomerization process. mdpi.com

The interplay between the electron-donating and electron-accepting substituents leads to a significant intramolecular charge transfer (ICT) character in the excited state. nih.gov This ICT is sensitive to the surrounding environment, particularly solvent polarity. acs.org In nonpolar solvents, this compound and its analogues exhibit fluorescence, but this emission is significantly quenched in polar solvents due to the stabilization of the polar charge transfer state, which opens up efficient non-radiative decay channels. acs.org

The nature and position of substituents can also impact the strength of intramolecular interactions, such as hydrogen bonding. In a related system, it was found that a para-nitro substituent enhances the acidity of a neighboring hydroxyl group, influencing its proton-donating ability in hydrogen bonding. nih.gov This modulation of electronic properties by substituents directly translates to changes in absorption and emission spectra, as well as the quantum yields of fluorescence and photoisomerization. nih.gov

Excited State Dipole Moments and Charge Transfer State Interactions

The electronic rearrangement upon photoexcitation in this compound leads to a substantial change in the molecule's dipole moment. The ground state has a moderate dipole moment, but the excited state, with its significant intramolecular charge transfer (ICT) character, possesses a much larger dipole moment. acs.orgspiedigitallibrary.org This change in dipole moment is a hallmark of push-pull chromophores. mdpi.comnih.gov

The large excited-state dipole moment is a direct consequence of the electron density shifting from the electron-donating hydroxyl group side of the molecule to the electron-accepting nitro group side. This charge separation is a key feature of the excited state and is responsible for many of the molecule's photophysical properties.

The interaction of this large excited-state dipole with the surrounding medium, particularly polar solvents, is a critical factor in the photorelaxation dynamics. Polar solvents will solvate and stabilize the highly polar excited state more effectively than the less polar ground state. This stabilization lowers the energy of the excited state, which can have several consequences:

Red-shift in Emission: The stabilization of the excited state leads to a smaller energy gap between the excited and ground states, resulting in a red-shift (shift to longer wavelengths) of the fluorescence emission in polar solvents.

Quenching of Fluorescence: In highly polar solvents, the stabilization of the ICT state can be so significant that it promotes non-radiative decay pathways, leading to a decrease in the fluorescence quantum yield. acs.org

Inhibition of Isomerization: The stabilization of the planar ICT state in polar solvents can create an energy barrier for twisting around the central double bond, thereby inhibiting the trans-cis isomerization process. rsc.org

The table below presents solvatochromic data for related nitrostilbene derivatives, illustrating the significant impact of solvent polarity on the excited state properties.

| Compound | Solvent | Ground State Dipole Moment (μg) (Debye) | Excited State Dipole Moment (μe) (Debye) |

| 4-amino-4'-nitrostilbene (B5910304) | Various | ~6.2 | ~22 |

| 4-methoxy-4'-nitrostilbene | Chloroform | Not specified | Not specified |

| This compound | Chloroform | Not specified | Not specified |

Solid-State Emission Characteristics of this compound

The solid-state emission properties of organic molecules can differ significantly from their behavior in solution. In the solid state, intermolecular interactions, crystal packing, and the degree of molecular planarity play crucial roles in determining the emission characteristics.

For stilbene derivatives, aggregation-caused quenching (ACQ) is a common phenomenon where the fluorescence observed in dilute solutions is diminished or completely quenched in the solid state or in aggregates. This is often due to the formation of non-emissive excimers or exciplexes through π-π stacking interactions between the aromatic rings of adjacent molecules.

However, some stilbene derivatives can exhibit aggregation-induced emission (AIE) or enhanced solid-state emission. This is often attributed to the restriction of intramolecular rotations (RIR) in the solid state. In solution, non-radiative decay can occur through torsional motions around single or double bonds. In a rigid crystal lattice, these motions are hindered, which can block the non-radiative pathways and promote radiative decay (fluorescence).

For this compound and related compounds, the planarity of the molecule and the potential for hydrogen bonding through the hydroxyl group can significantly influence the crystal packing and, consequently, the solid-state emission. The formation of hydrogen-bonded networks could enforce a more planar conformation and restrict molecular motion, potentially leading to enhanced emission. For instance, in a study of related chalcones, a hydroxyl group was found to induce a twisted arrangement in the solid form, leading to a blue-shifted emission compared to analogues. acs.org

Computational Chemistry and Theoretical Characterization of 4 Hydroxy 4 Nitrostilbene

Quantum Chemical Methodologies Applied to Stilbene (B7821643) Systems

The study of stilbene and its derivatives, including 4-Hydroxy-4'-nitrostilbene (B88023), leverages a variety of computational techniques, each offering a different balance of accuracy and computational cost. These methods are essential for understanding the molecule's geometry, electronic states, and dynamic processes.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to determine the electronic structure and optimized geometry of molecules like this compound. nih.gov DFT methods, such as those employing the B3LYP hybrid functional with basis sets like 6-311++G(d,p), provide a reliable means to calculate ground-state properties, including bond lengths, bond angles, and vibrational frequencies. nih.govnih.gov For instance, DFT calculations on the related push-pull stilbene, 4-(N,N-dimethylamino)-4'-nitrostilbene (DANS), have been used to investigate its adsorption properties on surfaces, revealing how interactions with functional groups influence its orientation and stability. acs.orgnih.gov

To explore the excited-state properties, Time-Dependent Density Functional Theory (TDDFT) is the method of choice. TDDFT allows for the calculation of vertical excitation energies, which correspond to UV-visible absorption spectra, and oscillator strengths. nih.gov This is crucial for understanding the photophysical behavior of this compound, including its potential for applications in optoelectronics. Studies on similar molecules have used TDDFT to analyze intramolecular charge transfer (ICT) upon photoexcitation, a key process in push-pull stilbenes. researchgate.net

Table 1: Representative Applications of DFT/TDDFT in Stilbene-like Systems

| Computational Method | Application | Investigated Properties |

|---|---|---|

| DFT (e.g., B3LYP) | Ground-state geometry optimization | Bond lengths, bond angles, dihedral angles |

| DFT | Vibrational analysis | Infrared and Raman frequencies |

| DFT | Reaction mechanism studies | Transition states, activation energies |

| TDDFT | Excited-state calculations | UV-vis absorption spectra, excitation energies |

For a more accurate description of excited electronic states, especially in cases involving near-degeneracy, conical intersections, or avoided crossings, advanced multireference ab initio methods are necessary. Multi-State n-Electron Valence State Second Order Perturbation Theory (MS-NEVPT2) is a sophisticated technique that provides a robust theoretical framework for such complex scenarios. chemrxiv.org

This method has been successfully applied to reveal the photorelaxation pathways of DANS, a close structural analog of this compound. researchgate.net By using MS-NEVPT2, researchers can map out the potential energy surfaces of multiple electronic states simultaneously, identifying critical points like conical intersections that facilitate ultra-fast, non-radiative decay back to the ground state. researchgate.netchemrxiv.org Such calculations are vital for understanding the photoisomerization and fluorescence properties of stilbene derivatives. researchgate.net The NEVPT2 method is also noted for being less susceptible to the intruder-state problems that can plague other perturbation theories. chemrxiv.org

While less accurate than DFT or ab initio methods, semiempirical quantum chemical calculations such as AM1, PM3, MNDO, and INDO offer a computationally efficient way to perform initial conformational analyses. These methods are particularly useful for scanning the potential energy surface of larger molecules to identify low-energy conformers that can then be subjected to higher-level theoretical treatment.

Semiempirical methods have been applied to study the ground and excited state properties of trans-DANS and to evaluate the gas-phase torsion potentials of trans-stilbene (B89595) and its derivatives. acs.orgaip.org For example, calculations at the AM1 level have been used to explore the torsions along the carbon-carbon single bonds connecting the phenyl rings to the vinylene linkage, providing a preliminary understanding of the molecule's flexibility. aip.org

Conformational Analysis and Potential Energy Surfaces

The biological activity and photophysical properties of this compound are intrinsically linked to its three-dimensional structure and conformational flexibility. Theoretical calculations are indispensable for mapping the potential energy surface and understanding the dynamics of its structure.

In its ground electronic state (S₀), trans-stilbene is known to have a near-planar conformation, often calculated assuming C₂ₕ symmetry. unige.ch The presence of donor (hydroxyl) and acceptor (nitro) groups in this compound introduces electronic asymmetry but is not expected to drastically alter the preference for a planar ground-state geometry. Theoretical studies on similar chalcones, which also feature two aromatic rings connected by a linker, show that s-cis conformers tend to be more stable due to greater electron delocalization afforded by their higher degree of planarity. ufms.brufms.br

However, non-planar, twisted intermediates play a critical role in the molecule's excited-state dynamics. Upon photoexcitation, twisting around the central ethylenic double bond is the primary motion leading to cis-trans isomerization. Furthermore, twisting around the single bonds connecting the phenyl rings to the ethylenic bridge is crucial for intramolecular charge transfer (ICT) processes, particularly in push-pull systems. researchgate.net Theoretical studies on DANS have shown that the twist of the nitrophenyl group is strongly coupled to the ICT process in the S₁ state. researchgate.net

The rotation around the single bonds flanking the central double bond is a key large-amplitude motion in stilbene derivatives. The potential energy surface associated with these torsional motions dictates the molecule's conformational flexibility and isomerization pathways. unige.ch

Theoretical calculations, from semiempirical to high-level ab initio methods, are used to compute the potential energy curves for these rotations. aip.orgunige.ch These calculations reveal the energy barriers that hinder free rotation and determine the stability of different conformers. For unsubstituted trans-stilbene, the barrier to rotation around the C-phenyl single bonds is a key parameter in understanding its dynamics. unige.ch In substituted stilbenes, steric and electronic effects from groups like hydroxyl and nitro can influence these barriers. For example, steric hindrance can lead to an overestimation of potential barriers if a rigid rotor approximation is used, where bond lengths and angles are kept fixed during the rotation. aip.org The height of the rotational barrier is a critical parameter in models that describe the rate of photoisomerization. aip.org

Table 2: Key Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 4-(N,N-dimethylamino)-4'-nitrostilbene | DANS |

| Austin Model 1 | AM1 |

| Parametric Method 3 | PM3 |

| Modified Neglect of Diatomic Overlap | MNDO |

Simulation of Spectroscopic Properties and Vibrational Analysis

Computational vibrational analysis is a powerful tool for understanding the structural characteristics of a molecule. By simulating the infrared (IR) and Raman spectra, one can predict the vibrational frequencies associated with specific functional groups and vibrational modes. For this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine the harmonic vibrational frequencies. researchgate.netscirp.org

The analysis involves identifying the characteristic vibrations of the molecule's key components: the hydroxyl group, the nitro group, the aromatic rings, and the ethylenic bridge. The calculated frequencies are typically scaled to correct for anharmonicity and systematic errors inherent in the computational method. scirp.org

Key Vibrational Modes for this compound:

O-H Stretch: The stretching vibration of the hydroxyl group is typically observed in the high-frequency region of the spectrum, usually around 3600 cm⁻¹, though this can be significantly broadened and shifted to lower wavenumbers if intermolecular hydrogen bonding is present. scispace.com

NO2 Vibrations: The nitro group has characteristic symmetric and asymmetric stretching modes. The asymmetric stretch appears at a higher frequency (typically 1500-1560 cm⁻¹) while the symmetric stretch is found at a lower frequency (1330-1390 cm⁻¹). researchgate.net Deformation, wagging, and rocking vibrations of the NO2 group appear at lower wavenumbers. scirp.org

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the two phenyl rings are typically found in the 3000-3100 cm⁻¹ range. scispace.com

C=C Stretch (Ethylenic): The stretching of the carbon-carbon double bond in the stilbene bridge is a key feature, usually appearing in the 1600-1650 cm⁻¹ region.

Aromatic C-C Stretch: The stretching vibrations within the phenyl rings occur in the 1400-1600 cm⁻¹ range. scirp.org

These simulated spectra provide a theoretical fingerprint of the molecule, which can be used to interpret experimental spectroscopic data and confirm the molecular structure.

| Vibrational Mode | Typical Calculated Wavenumber Range (cm⁻¹) | Functional Group |

| O-H Stretch | 3550 - 3650 | Hydroxyl (-OH) |

| Aromatic C-H Stretch | 3000 - 3100 | Phenyl Rings |

| C=C Stretch | 1600 - 1650 | Ethylenic Bridge |

| NO₂ Asymmetric Stretch | 1500 - 1560 | Nitro (-NO₂) |

| Aromatic C-C Stretch | 1400 - 1600 | Phenyl Rings |

| NO₂ Symmetric Stretch | 1330 - 1390 | Nitro (-NO₂) |

| C-O Stretch | 1200 - 1300 | Phenolic C-O |

Note: This table presents typical wavenumber ranges for the specified vibrational modes based on DFT calculations of similar aromatic nitro and hydroxy compounds. Actual values for this compound would require specific calculation.

Theoretical Insights into Protonation Effects on Spectral Behavior

The spectral properties of push-pull molecules like this compound are highly sensitive to their chemical environment, including changes in pH. Theoretical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), can elucidate the effects of protonation on the molecule's electronic absorption and emission spectra. nih.gov

Protonation can occur at two primary sites: the nitro group or the hydroxyl group (leading to deprotonation).

Protonation of the Nitro Group: The nitro group has lone pairs of electrons on its oxygen atoms, making it a potential site for protonation in a strongly acidic medium. When protonated, the electron-withdrawing strength of the nitro group is significantly enhanced. This increased "pull" on the electron density from the hydroxyl "push" end of the molecule can lead to a substantial change in the intramolecular charge transfer (ICT) character of the electronic transitions. Theoretically, this would be predicted to cause a significant shift in the maximum absorption wavelength (λmax). DFT calculations on the protonated form would show altered ground and excited state geometries and a different distribution of frontier molecular orbitals (HOMO and LUMO) compared to the neutral molecule. nih.gov

Deprotonation of the Hydroxyl Group: In a basic medium, the phenolic hydroxyl group can be deprotonated to form a phenoxide ion (-O⁻). This greatly increases the electron-donating ability of this end of the molecule. The enhanced "push" of electrons into the π-system would dramatically affect the ICT, leading to a large red shift (a shift to a longer wavelength) in the absorption spectrum. TD-DFT calculations can model this effect by simulating the electronic transitions of the anionic form of the molecule.

Computational studies on the analogous push-pull molecule 4-dimethylamino-4'-nitrostilbene (B1242720) (DANS) have shown that protonation of the donor (amino) group disrupts the ICT, leading to a blue shift (shift to a shorter wavelength). nih.gov By analogy, altering the electronic nature of the donor (-OH) or acceptor (-NO2) groups on this compound through protonation or deprotonation is predicted to be an effective way to tune its optical properties.

Prediction of Electronic Properties for this compound

Ground State Dipole Moments and Hyperpolarizabilities

The "push-pull" nature of this compound results in a significant separation of charge across the molecule, giving it a large ground-state dipole moment (μ). This property can be accurately calculated using DFT methods. The dipole moment is a vector quantity, reflecting the magnitude and direction of charge asymmetry. For this molecule, the dipole moment is expected to be oriented along the long axis, from the electron-rich hydroxyl end to the electron-poor nitro end.

Furthermore, such push-pull systems are known for their significant nonlinear optical (NLO) properties. These properties are described by the polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively). The first hyperpolarizability (β) is of particular interest as it governs the second-harmonic generation (SHG) response of the material. DFT calculations provide a reliable means of predicting these values. researchgate.net

A large β value is associated with molecules that have:

A strong intramolecular charge transfer character.

A large difference between the ground state and excited state dipole moments.

A small energy gap between the ground and the relevant excited state.

This compound fits this profile well. The magnitude of its hyperpolarizability is expected to be significant, making it a candidate for NLO materials. Computational methods allow for the systematic study of how modifications to the molecular structure would affect these NLO properties.

| Property | Symbol | Significance | Expected Value for Push-Pull Systems |

| Dipole Moment | μ | Measures ground-state charge separation | High |

| Polarizability | α | Linear response to an electric field | Moderate to High |

| First Hyperpolarizability | β | Second-order nonlinear optical response | High |

Note: The table provides a qualitative expectation for the electronic properties of push-pull systems like this compound. Quantitative values are highly dependent on the computational method and basis set used. scirp.org

O-H Bond Dissociation Enthalpy in Radical Scavenging Processes

The hydroxyl group in this compound suggests potential antioxidant activity, which is often mediated by the molecule's ability to donate its phenolic hydrogen atom to a free radical. The key thermodynamic parameter governing this process, known as hydrogen atom transfer (HAT), is the O-H bond dissociation enthalpy (BDE). pan.olsztyn.pl A lower BDE indicates a weaker O-H bond, making the hydrogen atom easier to abstract and signifying a more potent radical scavenging capability. stuba.sk

DFT calculations are a well-established method for accurately predicting BDE values. mdpi.com The BDE is calculated as the enthalpy change of the reaction: ArOH → ArO• + H•

The BDE of the phenolic O-H bond is highly influenced by the substituents on the aromatic ring. Electron-donating groups tend to lower the BDE by stabilizing the resulting phenoxyl radical, while electron-withdrawing groups generally increase the BDE. stuba.skmdpi.com

In this compound, the hydroxyl group is on one ring, while the strong electron-withdrawing nitro group is on the other, connected through the ethylenic bridge. The π-conjugation allows the -NO2 group to exert an electron-withdrawing effect across the entire molecule. This effect would be expected to destabilize the phenoxyl radical formed after hydrogen donation, thereby increasing the O-H BDE compared to unsubstituted phenol (B47542). This suggests that its antioxidant activity via the HAT mechanism might be modest.

| Compound | Substituent (para- to -OH) | Effect on Phenoxyl Radical | Calculated O-H BDE (kcal/mol) |

| Phenol | -H | Reference | ~87-89 |

| p-Cresol | -CH₃ | Donating (stabilizing) | ~85-86 |

| p-Hydroxyphenol | -OH | Donating (stabilizing) | ~81-83 |

| p-Nitrophenol | -NO₂ | Withdrawing (destabilizing) | ~91-93 |

Note: This table shows representative BDE values for para-substituted phenols calculated using DFT (B3LYP) methods to illustrate substituent effects. pan.olsztyn.plmdpi.com The value for this compound would be influenced by the entire conjugated system.

Biological Activities and Mechanistic Pathways of 4 Hydroxy 4 Nitrostilbene Derivatives

Antioxidant Properties and Free Radical Scavenging Activity

Further research and specific studies are required to elucidate the biological activities and mechanistic pathways of 4-Hydroxy-4'-nitrostilbene (B88023).

Reaction Kinetics with Peroxyl Radicals

The antioxidant activity of phenolic stilbenes, including this compound, is primarily attributed to their ability to scavenge free radicals, particularly peroxyl radicals (ROO•), which are key mediators of lipid peroxidation. The principal mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group (in this case, at the 4-position) to the peroxyl radical. This process, known as hydrogen atom transfer (HAT), neutralizes the radical and terminates the oxidative chain reaction.

The reaction can be represented as: Stilbene-OH + ROO• → Stilbene-O• + ROOH

Upon donating the hydrogen atom, the this compound is converted into a resonance-stabilized phenoxyl radical (Stilbene-O•). The stability of this resulting radical is a critical factor in the antioxidant efficacy of the parent molecule. The extensive conjugation across the stilbene (B7821643) backbone, connecting the two phenyl rings through the ethylene (B1197577) bridge, allows for the delocalization of the unpaired electron, which increases the stability of the phenoxyl radical and facilitates the initial hydrogen donation. Phenolic stilbenes are recognized as effective scavengers of peroxyl radicals, thereby inhibiting lipid peroxidation at both the initial and propagation stages nih.gov. While specific rate constants for this compound's reaction with peroxyl radicals are not extensively documented in the available literature, the established reactivity of related phenolic stilbenes like resveratrol (B1683913) and diethylstilbestrol (B1670540) suggests a potent radical-scavenging capability nih.gov.

Impact of Stereochemistry on Antioxidant Efficacy

The stereochemistry of the ethylene bridge in stilbene derivatives has a significant impact on their antioxidant activity. Stilbenes exist as two geometric isomers: trans (E) and cis (Z). Research on various hydroxystilbene analogues has consistently shown that the trans isomers are more potent antioxidants than their corresponding cis counterparts.

The superior antioxidant efficacy of the trans isomer is attributed to its planar molecular structure. This planarity allows for maximum orbital overlap and effective delocalization of the unpaired electron across the entire molecule upon the formation of the phenoxyl radical. This extensive resonance stabilization weakens the phenolic O-H bond, lowering its bond dissociation enthalpy (BDE) and making the hydrogen atom more readily available for donation to a free radical.

In contrast, the cis isomer has a non-planar, sterically hindered conformation. This twisted structure disrupts the conjugation between the two phenyl rings, which significantly reduces the delocalization and stabilization of the resulting phenoxyl radical. Consequently, the O-H bond in cis-hydroxystilbenes is stronger, and their reactivity towards peroxyl radicals is lower, with studies reporting the antioxidant activity of cis isomers to be 2 to 6 times lower than that of the corresponding trans isomers.

Anti-inflammatory Effects

While direct studies on the anti-inflammatory properties of this compound are limited, the activities of other stilbenoids, such as resveratrol and pterostilbene (B91288), provide insight into its potential mechanisms. Inflammation is a biological process closely linked to the activity of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) nih.gov. The expression of these pro-inflammatory enzymes is largely regulated by the activation of transcription factors, most notably nuclear factor-kappa B (NF-κB) nih.gov.

Many naturally occurring phenolic compounds, including stilbenes, exert their anti-inflammatory effects by intervening in these signaling pathways nih.gov. The common mechanistic pathways include:

Inhibition of NF-κB Activation : Stilbenoids have been shown to suppress the activation of NF-κB. They can achieve this by preventing the degradation of its inhibitory subunit, IκBα, which in turn blocks the nuclear translocation of NF-κB and prevents it from initiating the transcription of pro-inflammatory genes like iNOS and COX-2 nih.gov.

Modulation of MAPK Signaling : Mitogen-activated protein kinase (MAPK) pathways, including ERK, p38, and JNK, are upstream regulators of NF-κB and other inflammatory responses. Certain stilbene derivatives have been found to attenuate the phosphorylation of p38 MAPK and JNK, thereby down-regulating the inflammatory cascade researchgate.net.

Given that this compound shares the core hydroxystilbene structure known to be active in other derivatives, it is plausible that it could exhibit anti-inflammatory activity through similar mechanisms involving the suppression of iNOS and COX-2 expression via the NF-κB and MAPK signaling pathways.

Antimicrobial Activities

The antimicrobial properties of stilbene derivatives are significantly influenced by their chemical structure, particularly the presence and position of hydroxyl groups. The 4-hydroxy group on the phenyl ring is a crucial determinant for the antimicrobial activity of stilbenoids nih.gov. Phenolic compounds can exert antimicrobial effects through various mechanisms, including disruption of the microbial cell membrane, inhibition of essential enzymes, and interference with nucleic acid synthesis.

Estrogenic Activity and Receptor Interactions

Binding Affinity to Estrogen Receptors

This compound has been identified as a phytoestrogen, demonstrating the ability to bind to estrogen receptors (ERs). In competitive binding assays using rat uterine estrogen receptors, this compound was found to exhibit moderate estrogenic activity. Its binding affinity is part of a spectrum of activities observed among various stilbene derivatives.

The table below, compiled from data on estrogen reporter assays and receptor binding assays, illustrates the relative estrogenic activity of this compound compared to other stilbene compounds.

| Compound | Observed Estrogenic Activity Level |

|---|---|

| Diethylstilbestrol (DES) | High |

| 4,4′-Dihydroxystilbene | High |

| This compound | Moderate |

| 4-Hydroxystilbene | Moderate |

| Resveratrol | Low |

| 4-Nitrostilbene (B156276) | Low |

Structural Determinants for Estrogenic Potency

The estrogenic activity of stilbene derivatives is governed by specific structural features that facilitate their interaction with estrogen receptors. The key determinants for potency include:

The para-Hydroxyl Group : A hydroxyl group at the para position (C4) of one of the phenyl rings is considered an essential requirement for significant estrogenic activity. This phenolic hydroxyl group mimics the A-ring phenol (B47542) of estradiol, the primary endogenous estrogen, allowing it to form critical hydrogen bonds within the ligand-binding pocket of the estrogen receptor.

The Stilbene Backbone : The rigid ethylene bridge connecting the two phenyl rings correctly positions them at a distance that mimics the steroidal structure of natural estrogens, enabling a proper fit within the receptor.

The Second Phenyl Ring Substituent : The nature of the substituent on the second phenyl ring modulates the binding affinity. While a second hydroxyl group (as in 4,4′-dihydroxystilbene) confers high activity, other groups can also contribute positively. Specifically, a para-nitro group, as found in this compound, has been shown to be effective for estrogenic activity.

Therefore, the combination of the essential 4-hydroxyl group with the electron-withdrawing 4'-nitro group on the stilbene frame results in the moderate estrogenic potency observed for this compound.

Neuroprotective Capacity of Stilbene Derivatives

While direct studies on the neuroprotective capacity of this compound are limited, research on related stilbene derivatives provides insights into their potential neurological benefits. Stilbenoids, a class of natural phenols to which this compound belongs, are recognized for their neuroprotective properties.

Pterostilbene, a dimethylated derivative of resveratrol, has demonstrated significant anti-Alzheimer's disease bioactivities in both in vivo and in vitro experiments. Its neuroprotective mechanisms include combating oxidative stress, neuroinflammation, and apoptosis. Furthermore, pterostilbene has been shown to inhibit cholinesterase activity, reduce β-amyloid deposition, and lessen tau protein hyperphosphorylation bohrium.com. The structural similarities between pterostilbene and this compound suggest that the latter may also possess neuroprotective potential.

Another stilbene derivative, [11C]4-N-methylamino-4´-hydroxystilbene ([11C]SB-13), has been developed as a radioligand for positron emission tomography (PET) to image β-amyloid plaques in the brain, a hallmark of Alzheimer's disease. nih.gov This compound exhibits good blood-brain barrier permeability and shows significant retention in the affected cortical regions of Alzheimer's patients. nih.gov In vitro binding assays have confirmed its high affinity for amyloid plaques. nih.gov These findings underscore the potential of stilbene derivatives in both the diagnosis and potential therapeutic intervention of neurodegenerative diseases.

Antiviral Efficacy (e.g., Anti-influenza Virus Activity)

Recent studies have highlighted the promising anti-influenza virus properties of nitrostilbenes, which are derivatives of resveratrol. The introduction of substituents on the aromatic rings of the stilbene scaffold has been shown to enhance the biological activity of these compounds.

Research has demonstrated that certain nitrostilbene compounds can significantly reduce viral replication. In studies involving influenza virus-infected cells, treatment with nitro-containing stilbene derivatives led to a decrease in viral protein synthesis within 24 hours post-infection. This inhibition of viral protein synthesis is a key factor in the reduction of viral replication.

Furthermore, some of the more promising resveratrol derivatives have been shown to be effective in reducing the production of viral particles. These compounds are believed to interfere with the nuclear-cytoplasmic trafficking of the viral nucleoprotein (NP). By impairing the movement of viral ribonucleoprotein (vRNP) complexes between the nucleus and the cytoplasm, these stilbene derivatives can effectively halt the assembly of new viral particles.

Interestingly, the antiviral mechanism of these nitrostilbene derivatives does not appear to be linked to their antioxidant properties. Studies have shown that these molecules were unable to prevent the virus-induced decrease in glutathione (B108866) (GSH) content. Moreover, they did not enhance the antioxidant response mediated by the Nrf2 transcription factor and the G6PD enzyme. This suggests that their antiviral action is independent of modulating the cellular redox state and antioxidant defense pathways. The primary mechanism of antiviral activity for these compounds is more likely related to the inhibition of cellular kinases that are involved in regulating specific stages of the virus life cycle.

Cytotoxicity Profiling in Various Cell Lines

The cytotoxic effects of stilbene derivatives have been investigated in various cancer cell lines. While specific data for this compound is not extensively available, studies on analogous compounds provide valuable insights. For instance, trans-4,4'-dihydroxystilbene (DHS), a resveratrol analog, has demonstrated significantly higher cytotoxicity than resveratrol against human promyelocytic leukemia (HL-60) and neuroblastoma cell lines. nih.gov

In a study evaluating a series of stilbene derivatives, (Z)-1,3-dimethoxy-5-(4-methoxystyryl)benzene (cis-TMS) was found to be the most cytotoxic compound in both CHO-K1 (Chinese hamster ovary) and HepG2 (human liver cancer) cell lines. nih.gov The cytotoxicity of these compounds was assessed using the XTT assay, which measures metabolic activity.

Table 1: Cytotoxicity of Stilbene Derivatives in CHO-K1 and HepG2 Cell Lines

| Compound | Cell Line | Significant Reduction in Cell Viability at |

|---|---|---|

| (Z)-1,3-dimethoxy-5-(4-methoxystyryl)benzene (cis-TMS) | CHO-K1 | 7.8 μM |

| HepG2 | 7.8 μM | |

| (E)-1,3-dimethoxy-5-(4-methoxystyryl)benzene (trans-TMS) | CHO-K1 | 7.8 μM |

| HepG2 | 7.8 μM | |

| (E)-methyl-4-(3-5-dimethoxystyryl)benzoate (ester) | CHO-K1 | 62.5 μM |

Data sourced from a study on the cytotoxicity and genotoxicity of stilbene derivatives. nih.gov

The reduction in cell viability observed with these compounds may be attributed to necrosis or the later stages of apoptosis, where metabolic activity is severely diminished. nih.gov

Genotoxicity and Mutagenicity Assessments

The genotoxic potential of 4-nitrostilbene and its derivatives has been evaluated through various assays. In vitro studies using the Salmonella mutagenicity assay (Ames test) have been conducted to determine the relative mutagenicity of these compounds.

In these studies, 4-nitrostilbene and its derivatives were tested in Salmonella typhimurium strains TA98 and TA100, both with and without S9 metabolic activation. umich.edu The results indicated that all of the tested nitrostilbene compounds were active in both TA98 and TA100 strains without the need for S9 activation, with the exception of 4-amino-4'-nitrostilbene (B5910304) in the TA100 strain. umich.edu The mutagenic activity was significantly reduced or absent in the nitroreductase-deficient strains (TA98/NR and TAlOO/NR), suggesting that the metabolic activation of these compounds is carried out by bacterial reductase. umich.edu The presence of the S9 mix generally led to a decrease in the activity of most nitrostilbenes, which is likely due to enzymatic detoxification. umich.edu

Table 2: Mutagenicity of 4-Nitrostilbene Derivatives in Salmonella typhimurium

| Compound | Strain | S9 Activation | Mutagenic Activity |

|---|---|---|---|

| 4-Nitrostilbene | TA98 | Without | Active |

| TA100 | Without | Active |

This table provides a summary of the mutagenicity findings for 4-nitrostilbene and one of its derivatives. umich.edu

To assess the in vivo genotoxicity of 4-nitrostilbene derivatives, studies have been conducted to observe chromosomal aberrations in the bone-marrow cells of mice. umich.edu Following intraperitoneal administration of the nitrostilbene compounds, an analysis of the bone-marrow cells was performed.

The results from these in vivo assays revealed that, with the exception of the dinitrostilbenes which could not be tested due to insolubility, all the tested nitrostilbenes induced a statistically significant increase in chromosomal aberrations. umich.edu These findings from the in vivo studies provide evidence for the genotoxic potential of this class of compounds.

Correlation with Electronic and Hydrophobicity Parameters

The biological activity of stilbene derivatives, including this compound, is significantly influenced by their electronic and hydrophobic properties. These parameters determine the molecule's ability to interact with biological targets and undergo metabolic transformations. Quantitative Structure-Activity Relationship (QSAR) studies on related compounds, such as 4-nitrostilbene derivatives, have provided insights into these correlations.

Research on the genotoxicity of 4-nitrostilbene and its derivatives has demonstrated a correlation between their mutagenic activity and electronic parameters. umich.edu Specifically, the mutagenicity in Salmonella typhimurium strain TA98 without metabolic activation was found to correlate with the Hammett values of the substituents on the stilbene backbone. umich.edu The Hammett constant (σ) quantifies the electron-donating or electron-withdrawing nature of a substituent. This relationship suggests that electron-withdrawing groups, which increase the Hammett value, enhance the mutagenic potential of these compounds. umich.edu

The rationale behind this correlation lies in the metabolic activation of the nitro group. The genotoxicity of nitroaromatic compounds is often mediated by the reduction of the nitro group to a reactive hydroxylamine (B1172632) intermediate. umich.edu Electron-withdrawing substituents facilitate this reduction by lowering the energy of the lowest unoccupied molecular orbital (ELUMO). umich.edu A lower ELUMO indicates a greater electron affinity, making the nitro group more susceptible to reduction by bacterial nitroreductases. umich.edu Furthermore, electron-withdrawing groups can stabilize the resulting hydroxylamine intermediate and increase the reactivity of the ultimate mutagenic species, the nitrenium ion, towards DNA. umich.edu

The interplay of electronic and hydrophobic parameters is therefore critical in determining the biological profile of this compound and its analogs. The hydroxyl group at the 4-position and the nitro group at the 4'-position, along with other potential substituents, collectively define the molecule's electronic landscape and lipophilicity, which in turn governs its interactions with cellular components and metabolic enzymes.

Table 1: Correlation of Electronic Parameters with Mutagenicity of selected 4-Nitrostilbene Derivatives Data adapted from a study on the genotoxicity of 4-nitrostilbene derivatives, which provides a model for understanding the structure-activity relationships of this compound. umich.edu

| Compound | Substituent (at position 4') | Hammett Constant (σp) | Mutagenicity (revertants/nmol in TA98) |

| 4-Nitrostilbene | -H | 0.00 | 118 |

| 4-Chloro-4'-nitrostilbene | -Cl | 0.23 | 250 |

| 4-Bromo-4'-nitrostilbene | -Br | 0.23 | 260 |

| 4-Cyano-4'-nitrostilbene | -CN | 0.66 | 1250 |

| 4,4'-Dinitrostilbene | -NO2 | 0.78 | 1800 |

| 4-Amino-4'-nitrostilbene | -NH2 | -0.66 | 2.5 |

| 4-Methoxy-4'-nitrostilbene | -OCH3 | -0.27 | 45 |

Enzyme Inhibition Studies (e.g., Aromatase Inhibition)

The stilbene scaffold is present in various biologically active molecules, and derivatives of stilbene have been investigated for their ability to inhibit a range of enzymes. However, specific studies on the inhibition of aromatase by this compound are not extensively documented in the scientific literature. Aromatase is a key enzyme in the biosynthesis of estrogens from androgens, and its inhibition is a therapeutic strategy in the treatment of hormone-dependent breast cancer.

While direct evidence for this compound as an aromatase inhibitor is limited, the structural features of stilbenoids are relevant to estrogenic activity. The presence of a hydroxyl group on the phenyl ring of stilbene derivatives is considered important for their estrogenic effects. nih.gov Both 4-nitro and 4-amino groups have also been noted to contribute to these effects. nih.gov This suggests a potential interaction with the estrogenic pathway, although it does not confirm direct aromatase inhibition.

It is important to distinguish between estrogenic activity (mimicking estrogen) and aromatase inhibition (blocking estrogen synthesis). Compounds with estrogenic effects may bind to estrogen receptors, while aromatase inhibitors interact with the aromatase enzyme itself. The biological activity of stilbene derivatives can be complex, with some compounds exhibiting both estrogenic and anti-estrogenic properties, depending on the cellular context and the presence of other hormones.

Further research is required to determine if this compound or its derivatives possess the ability to inhibit aromatase or other key enzymes involved in steroidogenesis. Such studies would be valuable in elucidating the full pharmacological profile of this class of compounds.

Metabolic Transformations and Derivative Formation (e.g., N-Hydroxylation)

The metabolic fate of this compound is a critical determinant of its biological activity and potential toxicity. Like other nitroaromatic compounds, it is expected to undergo extensive metabolism. The key metabolic pathways likely involve modifications of both the stilbene core and the nitro group.

One of the primary metabolic transformations of the parent compound, trans-stilbene (B89595), is hydroxylation. nih.gov In vivo studies have shown that trans-stilbene can be converted to 4-hydroxystilbene, which can be further hydroxylated to 4,4'-dihydroxystilbene. nih.gov This indicates that the stilbene backbone is a substrate for cytochrome P450 enzymes.

A crucial metabolic pathway for nitroaromatic compounds is the reduction of the nitro group. This process is often a prerequisite for the bioactivation of these compounds into reactive intermediates. The reduction of the nitro group can proceed through a series of steps to form a nitroso intermediate, which is then further reduced to a hydroxylamine. This N-hydroxylation step is considered an obligate step in the bioactivation of carcinogenic aryl amides and related compounds. nih.gov

Studies on the genotoxicity of 4-nitrostilbene derivatives have shown that their mutagenic activity is significantly reduced in nitroreductase-deficient bacterial strains, highlighting the importance of nitro group reduction in their mechanism of action. umich.edu This suggests that the nitro group of this compound is also a likely target for metabolic reduction. The resulting N-hydroxy derivative can be further activated to a highly reactive nitrenium ion, which can form adducts with cellular macromolecules such as DNA.

The metabolic pathways of this compound can be summarized as follows:

Phase I Metabolism:

Hydroxylation: The aromatic rings of the stilbene structure can be further hydroxylated by cytochrome P450 enzymes.

Nitroreduction: The nitro group can be reduced by various nitroreductases to form a hydroxylamine (N-hydroxylation). This is a key bioactivation step.

Phase II Metabolism:

Conjugation: The hydroxyl groups (both the phenolic hydroxyl and the metabolically formed N-hydroxy group) can be conjugated with glucuronic acid or sulfate (B86663) to form more water-soluble metabolites that can be readily excreted.

The balance between these activation and detoxification pathways will ultimately determine the biological effects of this compound.

Applications in Advanced Materials Science

Nonlinear Optical (NLO) Materials Development

The quest for new materials with high second-order NLO susceptibility is driven by their potential in technologies like laser frequency conversion and electro-optic switching. photochemcad.com Organic molecules with a large difference in dipole moment between their ground and excited states, aligned in a non-centrosymmetric fashion, are key candidates for these applications. rsc.org The donor-acceptor structure of 4-hydroxy-4'-nitrostilbene (B88023) facilitates intramolecular charge transfer (ICT) upon excitation, a crucial feature for generating a large second-order molecular hyperpolarizability (β), which is the microscopic origin of the bulk NLO effect. nih.gov

Second-Harmonic Generation (SHG) is a nonlinear optical process where two photons of the same frequency are combined in a nonlinear material to generate a new photon with twice the frequency (and half the wavelength). wikipedia.org A fundamental requirement for a material to exhibit SHG is a non-centrosymmetric crystal structure at the bulk level. wikipedia.org While the "push-pull" nature of stilbene (B7821643) derivatives leads to a large molecular hyperpolarizability, this very polarity can favor an energetically stable centrosymmetric crystal packing, which cancels out any bulk second-order NLO effect. rsc.org

Achieving a non-centrosymmetric arrangement is a significant challenge in materials engineering. Research on various stilbene derivatives shows that molecular modifications and crystallization conditions play a crucial role. For instance, studies on compounds structurally related to this compound have demonstrated this challenge. The derivative 5-bromo-2-hydroxy-3-nitro-4′-nitrostilbene, despite having a non-centrosymmetric crystal structure, exhibits a relatively low SHG intensity of just 0.04 times that of the standard reference material, urea. rsc.org In contrast, another stilbene derivative, 2-chloro-3,4-dimethoxy-4′-nitrostilbene, was found to crystallize in two forms (polymorphs): a centrosymmetric one with no SHG activity and a non-centrosymmetric one with an SHG activity over 32 times that of urea. rsc.org This highlights the critical importance of crystal engineering in unlocking the NLO potential of stilbene-based compounds.

| Compound | Crystal Symmetry | Relative SHG Intensity (vs. Urea) |

|---|---|---|

| 5-bromo-2-hydroxy-3-nitro-4′-nitrostilbene | Non-centrosymmetric | 0.04 |

| 2-chloro-3,4-dimethoxy-4′-nitrostilbene (Polymorph 1) | Centrosymmetric | 0 |

| 2-chloro-3,4-dimethoxy-4′-nitrostilbene (Polymorph 2) | Non-centrosymmetric | >32 |

Electro-optic (EO) modulators are devices that control the power, phase, or polarization of light in response to an electrical signal. rp-photonics.com They are critical components in optical communications and signal processing. mdpi.com The operation of many EO modulators is based on the Pockels effect, where an applied electric field changes the refractive index of a nonlinear crystal. rp-photonics.com Materials with a large second-order NLO susceptibility are required for efficient EO modulation.

Organic "push-pull" molecules like this compound are promising for EO applications due to their potentially high NLO activity. nih.gov These molecules can be integrated into devices such as Mach-Zehnder interferometers, where an electric field applied to an optical waveguide containing the NLO material modulates the phase of the light. This phase modulation can then be converted into amplitude modulation, effectively turning the light on and off at very high speeds. rp-photonics.com

Optical waveguides confine light to a very small cross-section, which increases the light intensity and allows for efficient interaction with the NLO material over a longer path length. nih.gov This configuration can significantly lower the required driving voltages for modulation compared to bulk crystal devices. mdpi.com While materials like lithium niobate (LiNbO3) are commonly used, organic materials offer the potential for higher EO coefficients and easier integration into silicon photonics platforms. nih.govthorlabs.com Stilbene derivatives have been successfully used to create channel waveguides for EO switching devices. rsc.org

A practical approach to creating bulk NLO materials is to incorporate active chromophores, such as this compound, into a polymer matrix. photochemcad.com This "guest-host" system involves dissolving the NLO molecule (guest) into a suitable polymer (host), such as poly(methyl methacrylate) (PMMA). dtic.mil The resulting polymer film is then heated above its glass transition temperature while a strong electric field is applied (a process called corona poling). This electric field aligns the dipolar NLO molecules in the softened polymer matrix, inducing a non-centrosymmetric order. dtic.mil Once the alignment is achieved, the polymer is cooled down, locking the molecules in their oriented state and creating a material with a macroscopic second-order NLO response. dtic.mil

This technique offers several advantages, including ease of processing into thin films, good optical quality, and the ability to be integrated with other electronic and photonic components. The temporal stability of the induced alignment, which is crucial for long-term device operation, is a key area of research. Using host polymers with high glass transition temperatures can help to prevent the relaxation of the aligned chromophores over time. dtic.mil Studies on related stilbene derivatives like 4-morpholino-4-nitrostilbene (MNS) have demonstrated the feasibility of this approach for creating NLO materials with stable properties. dtic.mil

The first-order molecular hyperpolarizability (β) is a tensor quantity that describes the second-order NLO response of a single molecule. A large β value is a prerequisite for a material to exhibit strong SHG or electro-optic effects. mtak.hu The value of β is highly dependent on the molecular structure, particularly the strength of the donor and acceptor groups and the length and nature of the conjugated bridge connecting them.

Experimental determination of β often involves techniques like Electric-Field-Induced Second-Harmonic generation (EFISH) on solutions of the compound. mtak.hu Concurrently, quantum chemical calculations using methods like Density Functional Theory (DFT) have become powerful tools for predicting and understanding the NLO properties of molecules. nih.gov These theoretical models can calculate the dipole moment, polarizability, and hyperpolarizability, providing valuable insights for designing new molecules with enhanced NLO performance. nih.gov For "push-pull" systems like this compound, calculations can elucidate the extent of intramolecular charge transfer, which is directly related to the magnitude of β. For example, theoretical studies on other NLO chromophores have shown that the introduction of strong electron-withdrawing groups, such as the nitro group, can significantly increase the calculated hyperpolarizability values. nih.gov

| NLO Property | Significance | Influencing Factors |

|---|---|---|

| Dipole Moment (µ) | Relates to molecular polarity and interaction with external electric fields. | Strength and separation of donor/acceptor groups. |

| Polarizability (α) | Describes the linear response of the electron cloud to an electric field. | Molecular size and π-electron delocalization. |

| First Hyperpolarizability (β) | Quantifies the second-order nonlinear optical response. | Intramolecular charge transfer efficiency, donor/acceptor strength, π-bridge length. |

For many NLO applications, particularly those requiring high efficiency like laser frequency doubling, single crystals of the organic material are highly desirable. jhuapl.edu Growing large, high-quality single crystals with the necessary non-centrosymmetric structure is a significant materials science challenge. nih.gov The process often involves slow evaporation from a saturated solution, with careful control over temperature and solvent choice. researchgate.net Research into stilbene derivatives has led to the successful growth of various NLO-active crystals. For example, a novel material based on a hydroxyl-functionalized stilbazolium tosylate has been successfully synthesized and grown into single crystals exhibiting an SHG response. researchgate.net

Alternatively, for applications in integrated optics, thin films are the preferred material format. The Langmuir-Blodgett technique is one method used to create highly ordered, non-centrosymmetric thin films one molecular layer at a time. rsc.org This method has been used to produce films of a nitro-amino stilbene derivative that exhibit SHG. rsc.org Molecular beam deposition is another advanced technique for growing ordered supramolecular thin films for NLO applications. nih.gov These methods allow for precise control over the thickness and molecular orientation, which are critical for creating efficient waveguide devices. nih.gov

Organic Light-Emitting Diodes (OLEDs) and Color Tuning Capabilities

While primarily investigated for their NLO properties, the photophysical characteristics of stilbene derivatives also make them interesting for applications in organic light-emitting diodes (OLEDs). The core stilbene structure is a fluorophore, meaning it can emit light after absorbing energy. The donor-acceptor substitution pattern in this compound can lead to strong intramolecular charge transfer in the excited state, which influences its fluorescence properties, such as the emission color and quantum yield. nih.gov